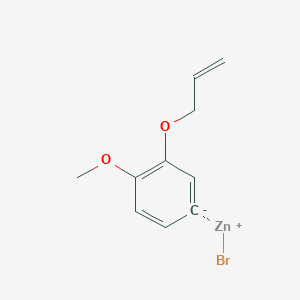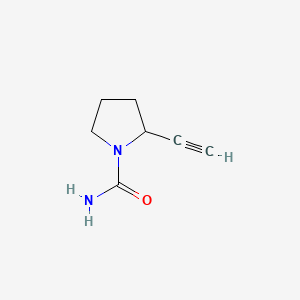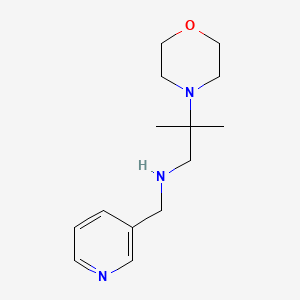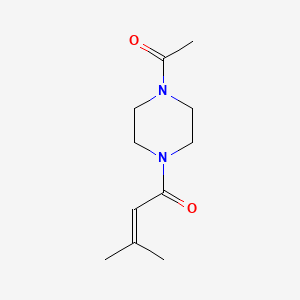
1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and involves the formation of a protected piperazine intermediate, which is then deprotected to yield the desired compound . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the efficient synthesis of piperazine derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive compounds. It has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease . Additionally, it has applications in the development of anti-tubercular agents and other therapeutic drugs . In the field of industrial chemistry, this compound can be used as an intermediate in the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a key factor .
Comparaison Avec Des Composés Similaires
1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one can be compared with other piperazine derivatives such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide and 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific acetyl and methylbutenone moieties, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H18N2O2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-(4-acetylpiperazin-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C11H18N2O2/c1-9(2)8-11(15)13-6-4-12(5-7-13)10(3)14/h8H,4-7H2,1-3H3 |
Clé InChI |
XEWPLIYSGWMFHX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)N1CCN(CC1)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



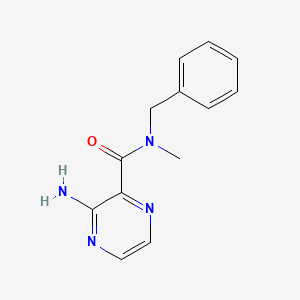
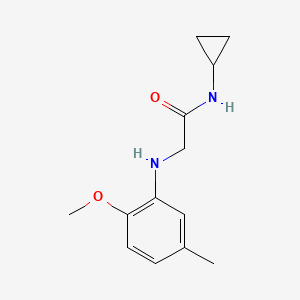
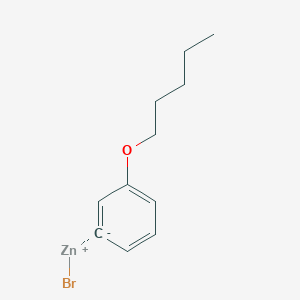
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B14895320.png)
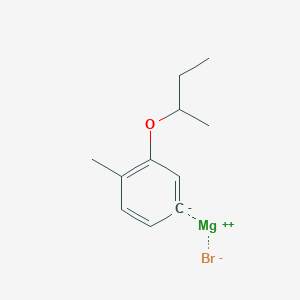

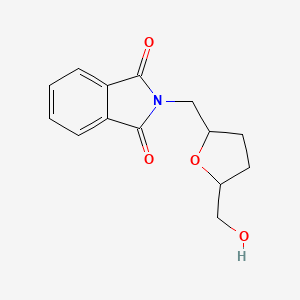
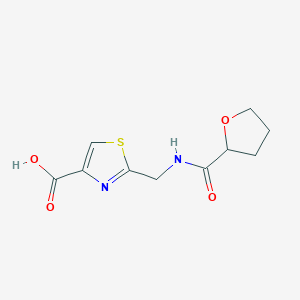
![4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B14895351.png)
